Nor Propranolol-d7 Hydrochloride
Overview
Description
Nor Propranolol-d7 Hydrochloride is a deuterated form of Nor Propranolol, a derivative of Propranolol. Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina, and arrhythmias. The deuterated version, this compound, is primarily used in scientific research due to its stable isotope labeling, which aids in the study of pharmacokinetics and metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nor Propranolol-d7 Hydrochloride involves the deuteration of Nor Propranolol. The process typically includes the following steps:
Starting Material: The synthesis begins with the preparation of Nor Propranolol.
Deuteration: The hydrogen atoms in Nor Propranolol are replaced with deuterium atoms. This is achieved using deuterated reagents under specific reaction conditions to ensure the incorporation of deuterium.
Hydrochloride Formation: The final step involves the conversion of the deuterated compound to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow synthesis techniques to improve efficiency and reduce by-products .
Chemical Reactions Analysis
Types of Reactions: Nor Propranolol-d7 Hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
Scientific Research Applications
Nor Propranolol-d7 Hydrochloride is extensively used in scientific research due to its unique properties:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Pathways: Helps in tracing metabolic pathways and identifying metabolites.
Drug Development: Assists in the development of new drugs by providing insights into drug interactions and stability.
Biological Studies: Used in studies related to cardiovascular diseases, anxiety disorders, and other medical conditions.
Mechanism of Action
Nor Propranolol-d7 Hydrochloride exerts its effects by blocking beta-adrenergic receptors. This action leads to:
Vasoconstriction: Narrowing of blood vessels.
Inhibition of Angiogenic Factors: Reduction in factors like vascular endothelial growth factor (VEGF).
Induction of Apoptosis: Promotes programmed cell death in endothelial cells.
Downregulation of Pathways: Reduces the activity of pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Propranolol: The parent compound, used widely in clinical settings.
Propranolol-d7: Another deuterated form used for similar research purposes.
Atenolol: A selective beta-1 adrenergic receptor antagonist.
Metoprolol: Another selective beta-1 adrenergic receptor antagonist.
Uniqueness: Nor Propranolol-d7 Hydrochloride is unique due to its stable isotope labeling, which provides distinct advantages in research applications. Its deuterated form allows for more precise tracking in metabolic studies and offers greater stability compared to non-deuterated analogs .
Biological Activity
Nor Propranolol-d7 Hydrochloride is a deuterated analog of propranolol, a well-known non-selective beta-adrenergic receptor antagonist. This compound has garnered attention in pharmacological research due to its unique isotopic labeling, which enhances its utility in various analytical and clinical studies. This article explores the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and therapeutic applications.
Overview of Propranolol and Its Analog
Propranolol acts primarily by blocking beta-1 and beta-2 adrenergic receptors, which leads to a decrease in heart rate, myocardial contractility, and overall cardiac workload. It is commonly used to treat conditions such as hypertension, anxiety, and certain types of tremors. The deuterated form, this compound, retains these properties while providing advantages in metabolic studies due to its distinct mass profile.
Pharmacodynamics
Mechanism of Action
Nor Propranolol-d7 functions similarly to propranolol by antagonizing beta-adrenergic receptors. The binding affinities for β1AR and β2AR are critical for its therapeutic effects. The Ki values for Nor Propranolol-d7 are approximately 1.8 nM for β1AR and 0.8 nM for β2AR, indicating high potency at these sites .
Inhibition Studies
Research indicates that Nor Propranolol-d7 significantly inhibits [^3H]-DHA binding in rat brain membranes with an IC50 value of 12 nM . This inhibition is crucial for understanding its effects on neurotransmitter dynamics in the central nervous system.
Pharmacokinetics
Absorption and Distribution
Propranolol's absorption is influenced by its extensive first-pass metabolism. Studies show that after oral administration, peak plasma concentrations (Cmax) are reached within 1 to 4 hours . The volume of distribution is approximately 4 L/kg, with around 90% protein binding observed in plasma .
Metabolism
Nor Propranolol-d7 undergoes similar metabolic pathways as propranolol, including side chain oxidation and glucuronidation. Notably, deuterium labeling can alter the metabolic profile slightly, allowing for better tracking in pharmacokinetic studies .
Therapeutic Applications
Clinical Uses
Nor Propranolol-d7 is primarily used in research settings as an internal standard for analytical techniques such as LC-MS/MS (liquid chromatography-tandem mass spectrometry). Its application extends to pharmacokinetic studies where precise measurements of drug concentrations are essential.
Case Studies
A notable clinical trial evaluated the efficacy of topical propranolol hydrochloride (which includes Nor Propranolol-d7) in treating stress-induced alopecia. In this study involving 20 volunteers, 70% experienced a significant reduction in hair loss . Molecular docking simulations further confirmed the stable binding of propranolol to β2AR, reinforcing its therapeutic potential .
Data Table: Key Pharmacological Properties
Property | Value |
---|---|
Chemical Name | This compound |
CAS Number | 1613439-56-7 |
β1AR Ki Value | 1.8 nM |
β2AR Ki Value | 0.8 nM |
IC50 (βAR Inhibition) | 12 nM |
Volume of Distribution | ~4 L/kg |
Protein Binding | ~90% |
Properties
IUPAC Name |
1-amino-1,1,2,3,3-pentadeuterio-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c14-8-11(15)9-16-13-7-3-5-10-4-1-2-6-12(10)13;/h1-7,11,15H,8-9,14H2;1H/i8D2,9D2,11D; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMLNOYFLVRBEG-KNWWABDGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC2=CC=CC=C21)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40678702 | |
Record name | 1-Amino-3-[(naphthalen-1-yl)oxy](~2~H_5_)propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246819-85-1 | |
Record name | 1-Amino-3-[(naphthalen-1-yl)oxy](~2~H_5_)propan-2-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40678702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.